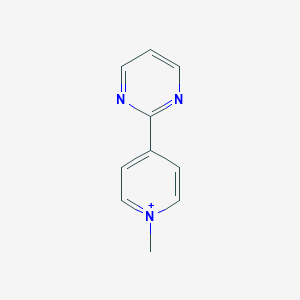

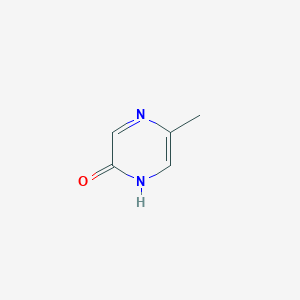

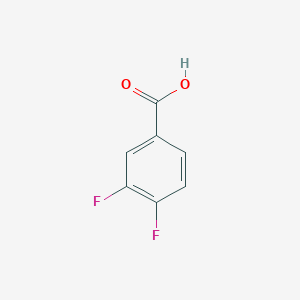

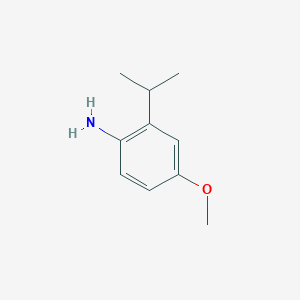

![molecular formula C7H9NO3 B048378 (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 112283-40-6](/img/structure/B48378.png)

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as cephalexin, is a first-generation cephalosporin antibiotic that is commonly used to treat bacterial infections. It was first synthesized in 1967 by the British company GlaxoSmithKline and has since become one of the most widely prescribed antibiotics in the world.

Mecanismo De Acción

Cephalexin works by inhibiting the synthesis of bacterial cell walls. It does this by binding to specific enzymes (penicillin-binding proteins) that are involved in the construction of the cell wall. This leads to the disruption of the cell wall and ultimately the death of the bacterial cell.

Efectos Bioquímicos Y Fisiológicos

Cephalexin is generally well-tolerated by patients and has a low incidence of side effects. However, it can cause gastrointestinal disturbances, such as nausea, vomiting, and diarrhea, in some patients. It can also cause allergic reactions in some individuals, particularly those who are allergic to penicillin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cephalexin is commonly used in microbiology laboratories to select for bacteria that have acquired plasmids with antibiotic resistance genes. It is also used in cell culture experiments to prevent bacterial contamination. However, (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has limitations in that it is only effective against certain types of bacteria and can be easily overcome by bacterial resistance mechanisms.

Direcciones Futuras

There are several areas of future research that could be explored with regards to (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. One area of interest is the development of new cephalosporin antibiotics that are effective against antibiotic-resistant bacteria. Another area of interest is the study of the mechanisms of bacterial resistance to cephalosporins, which could lead to the development of new strategies for combating antibiotic resistance. Finally, the use of (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in combination with other antibiotics or with non-antibiotic compounds could be explored as a way to enhance its antibacterial activity and reduce the development of resistance.

Métodos De Síntesis

Cephalexin is synthesized from 7-aminocephalosporanic acid (7-ACA), which is obtained from fermentation of the fungus Cephalosporium acremonium. The 7-ACA is then chemically modified to produce (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. The synthesis process involves several steps, including acylation, deacylation, and cyclization, and requires the use of various chemical reagents and catalysts.

Aplicaciones Científicas De Investigación

Cephalexin has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including those caused by Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. It has also been used in veterinary medicine to treat infections in animals.

Propiedades

Número CAS |

112283-40-6 |

|---|---|

Nombre del producto |

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Fórmula molecular |

C7H9NO3 |

Peso molecular |

155.15 g/mol |

Nombre IUPAC |

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/t4-,5-/m1/s1 |

Clave InChI |

RJPDELAUUYAFTQ-RFZPGFLSSA-N |

SMILES isomérico |

C1C[C@@H](N2[C@H]1CC2=O)C(=O)O |

SMILES |

C1CC(N2C1CC2=O)C(=O)O |

SMILES canónico |

C1CC(N2C1CC2=O)C(=O)O |

Sinónimos |

1-Azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,(2R,5R)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

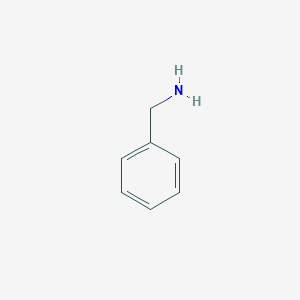

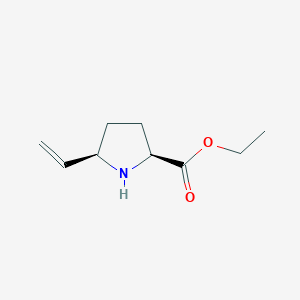

![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)